Methyl 2-methyl-4-(piperazin-1-yl)benzoate
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Overview
Description
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperazine ring attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate typically involves the esterification of 2-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-(piperazin-1-yl)benzoic acid.
Reduction: Formation of 2-methyl-4-(piperazin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-methyl-4-(piperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperazin-1-yl)benzoate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a thieno[2,3-b][1,5]benzodiazepine core instead of a benzoate moiety.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: Contains a pyrrolo[2,3-b]pyridin-5-yloxy group instead of a methyl group.
Uniqueness
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is unique due to the presence of both a methyl group and a piperazine ring, which can confer specific chemical and biological properties. This combination can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound for various applications.
Biological Activity
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperazine with methyl 2-methyl-4-carboxybenzoate under suitable conditions. The reaction can be facilitated using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to enhance yields and purity of the product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Bacillus subtilis | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, it may interfere with the integrity of the bacterial cell membrane, causing leakage of intracellular contents.
Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)
A study conducted on the efficacy of this compound against MRSA demonstrated that the compound not only inhibited growth but also exhibited bactericidal properties at sub-MIC levels. The time-kill assays indicated that at a concentration of 16 µg/mL, the compound was able to reduce viable counts significantly within one hour of exposure.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has shown that when combined with conventional antibiotics such as ciprofloxacin, this compound enhances the overall antimicrobial efficacy against resistant strains. This synergistic effect is particularly beneficial in treating infections caused by multidrug-resistant organisms.
4. Conclusion
This compound demonstrates promising biological activity, especially in antimicrobial applications. Its ability to inhibit various bacterial strains, including resistant ones, highlights its potential as a therapeutic agent. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-11(15-7-5-14-6-8-15)3-4-12(10)13(16)17-2/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
HHBJCEQSOYRERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)C(=O)OC |
Origin of Product |
United States |
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